molecular formula C9H14N2O B8690113 4-(1H-pyrrol-2-ylmethyl)Morpholine

4-(1H-pyrrol-2-ylmethyl)Morpholine

Cat. No. B8690113
M. Wt: 166.22 g/mol
InChI Key: NNYCWQQBERZJMP-UHFFFAOYSA-N
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Patent
US08324264B1

Procedure details

To a solution of 1H-pyrrole-2-carbaldehyde (5.0 g, 52.5 mmol) and morpholine (5.0 mL, 57.8 mmol) in CH2Cl2 (160 mL) was added sodium triacetoxyborohydride (12.2 g, 57.8 mmol). The mixture was stirred at room temperature for 4 hours. The reaction mixture was diluted with EtOAc (200 mL). The organic phase was washed with aqueous NaHCO3 and brine then dried (MgSO4), filtered and concentrated to dryness. The residue was purified by column chromatography (silica, 0-10% MeOH in CH2Cl2) to afford the sub-title compound (5.3 g, 61%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.CCOC(C)=O>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 0-10% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C(=CC=C1)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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